molecular formula C6H8N2O6 B14408667 3,3-Dinitropropyl prop-2-enoate CAS No. 85963-24-2

3,3-Dinitropropyl prop-2-enoate

Cat. No.: B14408667
CAS No.: 85963-24-2
M. Wt: 204.14 g/mol
InChI Key: VDDQPZYMXOVQDD-UHFFFAOYSA-N
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Description

3,3-Dinitropropyl prop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitro groups attached to a propyl chain, which is further connected to a prop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dinitropropyl prop-2-enoate typically involves the nitration of propyl prop-2-enoate. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst. The process is carried out under controlled temperature and pressure to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures are crucial due to the explosive nature of nitro compounds.

Chemical Reactions Analysis

Types of Reactions

3,3-Dinitropropyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro acids.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Nitro acids

    Reduction: Diamino derivatives

    Substitution: Various substituted prop-2-enoates

Scientific Research Applications

3,3-Dinitropropyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dinitropropyl prop-2-enoate involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical pathways being activated or inhibited. The compound’s reactivity is primarily due to the electron-withdrawing nature of the nitro groups, which makes it a potent electrophile.

Comparison with Similar Compounds

Similar Compounds

    Neopentyl glycol diacrylate: Similar in having ester groups but differs in the absence of nitro groups.

    Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: Shares the prop-2-enoate structure but has different substituents.

Uniqueness

3,3-Dinitropropyl prop-2-enoate is unique due to the presence of two nitro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where such reactivity is desired.

Properties

CAS No.

85963-24-2

Molecular Formula

C6H8N2O6

Molecular Weight

204.14 g/mol

IUPAC Name

3,3-dinitropropyl prop-2-enoate

InChI

InChI=1S/C6H8N2O6/c1-2-6(9)14-4-3-5(7(10)11)8(12)13/h2,5H,1,3-4H2

InChI Key

VDDQPZYMXOVQDD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCC([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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